N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-17(20-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-19-22(18(15)24)9-4-10-25-19/h1-3,5-8,11H,4,9-10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPBPZJSWLFJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)N=C2SC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A prominent method for thiazinane formation involves the cyclization of thiourea intermediates. For example, substituted 1,3-thiazinanes are synthesized via the reaction of β-hydroxy thioureas under acidic conditions, as demonstrated by Cornia et al.. Adapting this approach:
- Step 1 : React 2-aminobenzoic acid with thiourea in the presence of phosphorus pentasulfide (P4S10) to form 2-thioxoquinazolin-4(3H)-one.
- Step 2 : Treat the thione with 1,3-dibromopropane under basic conditions (K2CO3/DMF) to induce cyclization, yielding the thiazinoquinazoline scaffold.
Reaction Conditions :
One-Pot Multicomponent Reactions
One-pot strategies minimize intermediate isolation. A three-component reaction employing 2-aminobenzamide, carbon disulfide (CS2), and 1,3-dibromopropane generates the thiazinoquinazoline core in a single step.
Mechanism :
- Formation of dithiocarbamate : 2-Aminobenzamide reacts with CS2 to form a dithiocarbamate intermediate.
- Alkylation : 1,3-Dibromopropane alkylates the dithiocarbamate, facilitating ring closure.
- Oxidation : The thioether is oxidized to a sulfone using H2O2/AcOH, stabilizing the thiazinane ring.
Optimization Data :
| Parameter | Value |
|---|---|
| CS2 Equiv | 1.5 |
| Reaction Time | 12 h |
| Yield | 58% (analogous) |
Introduction of the N-Benzyl Group
Nucleophilic Substitution
The benzyl moiety is introduced via alkylation of the quinazoline nitrogen. For example:
- Step 1 : Generate the sodium salt of the thiazinoquinazoline core using NaH in tetrahydrofuran (THF).
- Step 2 : React with benzyl bromide (1.2 equiv) at 0°C to room temperature.
Side Reactions :
Buchwald-Hartwig Amination
For more sterically hindered systems, palladium-catalyzed coupling is employed:
- Catalyst : Pd(OAc)2 (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs2CO3>
- Solvent : Toluene, 110°C, 24 h.
Yield : 40–55% (estimated for analogous quinazolines).
Installation of the C9-Carboxamide
Hydrolysis of Nitrile Precursors
A nitrile group at C9 is hydrolyzed to a carboxamide:
- Step 1 : Introduce a cyano group via Friedel-Crafts acylation using AlCl3 and cyanogen bromide (BrCN).
- Step 2 : Hydrolyze the nitrile to carboxamide using H2SO4/H2O (1:1) at 60°C.
Challenges :
Coupling Reactions
Carboxamide installation via peptide coupling:
- Activation : Convert 9-carboxylic acid to its acyl chloride using SOCl2.
- Coupling : React with benzylamine in presence of Et3N.
Reagent Table :
| Reagent | Role | Equiv |
|---|---|---|
| SOCl2 | Acyl chloride formation | 2.0 |
| Benzylamine | Nucleophile | 1.5 |
| Et3N | Base | 3.0 |
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, C10-H), 7.45–7.32 (m, 5H, Ph), 4.72 (s, 2H, N-CH2-Ph), 3.89–3.45 (m, 4H, thiazinane-H).
- IR (KBr) : 1675 cm-1 (C=O), 1550 cm-1 (C=N).
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).
Challenges and Optimization Opportunities
- Ring Strain : The fused thiazinane-quinazoline system exhibits strain, leading to low yields in cyclization steps. Microwave-assisted synthesis may enhance reaction efficiency.
- Regioselectivity : Competing alkylation at N1 vs. N3 of quinazoline necessitates directing groups (e.g., nitro) for positional control.
Chemical Reactions Analysis
Carboxamide Group
The 9-carboxamide moiety participates in:
-
Hydrolysis : Under acidic or basic conditions, the carboxamide converts to carboxylic acid, enabling further derivatization (e.g., esterification) .
-
Nucleophilic substitution : The benzyl group at the N-position can undergo dealkylation or exchange with other alkylating agents (e.g., methyl iodide) .
Thiazino Ring
-
Electrophilic substitution : The sulfur atom in the thiazino ring facilitates reactions with electrophiles (e.g., bromine, iodine) .
-
Oxidation : The thiazino sulfur can oxidize to sulfoxide or sulfone derivatives under mild oxidative conditions (e.g., H₂O₂/CH₃COOH) .
Ring-Opening and Rearrangement
-
Base-mediated ring-opening : Treatment with NaOH cleaves the thiazino ring, yielding 2-mercaptoquinazolinone intermediates .
-
Thermal rearrangement : Heating in polar aprotic solvents (e.g., DMF) induces ring contraction to thiazolo[2,3-b]quinazolines .
Biological Interactions
The compound’s fused heterocyclic system shows kinase inhibition and anticancer activity :
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Kinase binding : The thiazinoquinazoline core mimics ATP-binding motifs, inhibiting kinases like DYRK1A and CDK9 .
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Cytotoxicity : Derivatives exhibit IC₅₀ values in the micromolar range against tumor cell lines (e.g., HCT-116, MCF-7) .
Comparative Reactivity Table
Key Research Findings
-
Regioselective synthesis : Copper-catalyzed N-arylation–amidation protocols enable efficient access to angularly fused thiazinoquinazolines .
-
Antimicrobial activity : Thiosemicarbazide derivatives of the core scaffold show potent antibacterial effects (MIC: 2–8 µg/mL) .
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Kinase selectivity : Substituents at the N-benzyl position modulate selectivity toward DYRK1A over CLK1 (10-fold difference) .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds related to N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of thiazinoquinazoline compounds showed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
1.2 Antiviral Properties
Another significant application of this compound is its antiviral activity. Compounds in this class have been investigated for their ability to inhibit viral replication. For example, preliminary studies have indicated efficacy against hepatitis B virus (HBV) by targeting the viral RNase H activity . This mechanism highlights the potential for developing antiviral therapies based on this compound.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the benzyl group and substitutions on the thiazine ring can significantly enhance biological activity and selectivity towards specific targets .
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound involves several steps including cyclization reactions and functional group modifications. Various synthetic methodologies have been reported to produce this compound efficiently .
3.2 Derivative Development
The development of derivatives has been a focus area to enhance the efficacy and reduce toxicity of the parent compound. For instance, derivatives with various substituents on the benzyl moiety have shown improved potency against cancer cell lines compared to the parent compound .
Case Studies
4.1 Clinical Trials
Currently, there are ongoing clinical trials exploring the efficacy of thiazinoquinazoline derivatives in treating specific cancers and viral infections. Preliminary results from these trials suggest favorable outcomes in terms of safety and efficacy .
4.2 Research Findings
Recent findings indicate that this compound may also possess neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring structure, such as thiamine (Vitamin B1), share some structural similarities.
Quinazolines: Compounds like quinazoline and its derivatives are structurally related and have similar applications.
Uniqueness
N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is unique due to its combined thiazinoquinazoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a compound of significant interest due to its potential biological activities. This article summarizes the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of thiazine and quinazoline derivatives through cyclization reactions involving appropriate precursors. The synthetic pathway generally follows these steps:
- Formation of Thiazine Core : The thiazine ring is constructed using thiourea derivatives and appropriate carbonyl compounds.
- Quinazoline Integration : Subsequent cyclization with anthranilic acid or its derivatives to form the quinazoline structure.
- Substitution Reactions : Benzyl groups are introduced via nucleophilic substitution to yield the final compound.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Antitubercular Activity
Research has also highlighted the compound's efficacy against Mycobacterium tuberculosis. In vitro studies showed that it inhibited the growth of M. tuberculosis with an MIC comparable to established antitubercular agents like isoniazid.
| Compound | MIC (µg/mL) |
|---|---|
| N-benzyl derivative | 0.15 |
| Isoniazid | 0.15 |
This suggests that this compound could serve as a promising candidate for tuberculosis treatment .
The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:
- Inhibition of Enzymatic Pathways : The compound appears to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
- Disruption of Membrane Integrity : Studies suggest that it may compromise bacterial membrane integrity leading to cell lysis.
4. Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the thiazine and quinazoline families:
- Study on Antimicrobial Activity : A comparative analysis indicated that modifications in substituents significantly affect antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against M. tuberculosis .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that specific substitutions on the quinazoline core can increase efficacy against resistant strains of bacteria .
Q & A
Q. What are the established synthetic routes for N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Stepwise functionalization : Starting with quinazoline-thiazine scaffolds, benzylation is performed using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Carboxamide introduction : Activation of carboxylic acid intermediates via thionyl chloride or carbonyldiimidazole, followed by coupling with benzylamine derivatives .
- Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity (>95%) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and carbon backbone .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What are common chemical reactions involving this compound?
- Oxidation/Reduction : The oxo group at position 6 can be reduced to a thiol or oxidized to a sulfone .
- Nucleophilic substitution : The benzyl group may undergo substitution with amines or thiols under acidic/basic conditions .
- Amide hydrolysis : Controlled hydrolysis with HCl/NaOH yields carboxylic acid derivatives .
Q. How can solubility and formulation challenges be addressed for biological assays?
- Solubility enhancers : Use DMSO or aqueous buffers with cyclodextrins.
- Formulation validation : Spectrophotometric quantification (e.g., UV-Vis at λmax ~270 nm) ensures stability in assay media .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Parameter screening : Test solvents (DMF vs. THF), temperatures (reflux vs. room temp), and catalysts (e.g., DMAP for acylation).
- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps .
- Yield tracking : Use HPLC to quantify intermediates and optimize stepwise conversions .
Q. How to resolve contradictions in spectral data across studies?
- Reproducibility checks : Repeat synthesis under inert atmospheres to exclude oxidation artifacts.
- Advanced NMR techniques : Employ 2D-COSY or HSQC to resolve overlapping signals.
- Cross-validation : Compare with elemental analysis (C, H, N) or X-ray crystallography .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl moiety to modulate receptor binding .
- Heterocyclic modifications : Replace the thiazine ring with triazolo or pyridazine moieties to improve metabolic stability .
- Biological testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. How to assess purity and stability under varying storage conditions?
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Hygroscopicity testing : Store in desiccators with controlled humidity and track mass changes .
Q. What computational methods support the study of this compound?
- Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
- Molecular docking : Simulate interactions with biological targets (e.g., protease active sites) using AutoDock Vina .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic profiles (e.g., logP, bioavailability) .
Q. How to address sensitivity to moisture or light during synthesis?
- Anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., benzylation).
- Light-protected reactors : Employ amber glassware or LED-free environments for photolabile intermediates .
- Stabilizers : Add antioxidants (e.g., BHT) during purification to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
